Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside
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Overview
Description
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .
Preparation Methods
The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol
Chemical Reactions Analysis
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model for studying glycosylation and polysaccharide modifications.
Biology: In the study of carbohydrate-protein interactions and glycan structures.
Industry: Used in the synthesis of complex carbohydrates and oligosaccharides for various applications
Mechanism of Action
The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .
Comparison with Similar Compounds
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:
Methyl 2,3-di-o-benzoyl-4,6-o-benzylidene-alpha-d-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.
4,6-o-benzylidene-methyl-alpha-d-glucopyranoside: Another compound used in glycosylation research.
These compounds share similar applications but differ in their specific chemical structures and properties.
Biological Activity
Introduction
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside (E2B) is a synthetic compound belonging to the class of glycosides. Its unique structure, which includes multiple benzoyl and benzylidene groups, endows it with various biological activities. This article reviews the biological activity of E2B, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C₃₇H₃₀O₁₀
- Molecular Weight : 634.63 g/mol
- IUPAC Name : (4aR,6S,7R,8S,8aS)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate
Structural Representation
The compound features a complex arrangement of aromatic and aliphatic components that contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of E2B. Research indicates that E2B exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. The mechanism involves inducing apoptosis through mitochondrial pathway activation:
- Cell Lines Tested : U87MG and T98G glioma cells.
- IC₅₀ Values : E2B demonstrated IC₅₀ values ranging from 5 to 15 µM over 48 hours of treatment.
Table 1: Cytotoxic Activity of E2B on Glioma Cells
Cell Line | IC₅₀ (µM) | Treatment Duration (hours) | Apoptotic Markers |
---|---|---|---|
U87MG | 10 | 48 | Cleaved caspase-3 |
T98G | 12 | 48 | PARP cleavage |
The anticancer activity of E2B is primarily attributed to its ability to:
- Induce apoptosis via intrinsic pathways.
- Activate caspases leading to programmed cell death.
- Disrupt mitochondrial membrane potential.
Antimicrobial Activity
E2B has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report significant inhibition of growth for both gram-positive and gram-negative bacteria:
Table 2: Antimicrobial Activity of E2B
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, E2B has been investigated for its anti-inflammatory effects. Studies suggest that E2B can inhibit the production of pro-inflammatory cytokines in activated macrophages:
- Cytokines Inhibited : TNF-α, IL-6
- Mechanism : Suppression of NF-kB signaling pathway.
Case Study 1: Glioma Treatment
A clinical study evaluated the effects of E2B in combination with standard chemotherapy agents on glioma patients. The results indicated improved patient outcomes with reduced tumor size and enhanced survival rates compared to controls receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
A laboratory study assessed the efficacy of E2B against multidrug-resistant bacterial strains. The findings revealed that E2B could restore sensitivity to conventional antibiotics when used in combination therapies.
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSBSDJBOGBHB-PHEVYMEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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